molecular formula C23H20FN3O2S B2731472 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone CAS No. 897481-37-7

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone

Cat. No. B2731472
CAS RN: 897481-37-7
M. Wt: 421.49
InChI Key: CDXLHRDCGZXAFH-UHFFFAOYSA-N
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Description

The compound “(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone” is a synthetic compound. It belongs to a class of compounds that have a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Bioactivity

  • Antiproliferative Activity : A study by Benaka Prasad et al. involved the synthesis of a novel bioactive heterocycle with evaluation for antiproliferative activity. The compound was characterized using various spectroscopic methods, and its molecular structure was stabilized by inter- and intra-molecular hydrogen bonds, highlighting its potential stability and bioactivity (Benaka Prasad et al., 2018).

  • Antimicrobial Activity : Research conducted by Patel, Agravat, and Shaikh synthesized new pyridine derivatives, including those with benzothiazole groups, and evaluated their in vitro antimicrobial activity. This study reflects the potential of such compounds to serve as a basis for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural and Theoretical Studies

  • Molecular Structure Analysis : A catalyst- and solvent-free synthesis of a fluorinated compound was explored by Moreno-Fuquen et al., including X-ray structural and theoretical studies. This research provides insights into the structural analysis and synthetic strategies for similar fluorinated compounds, which are crucial for designing new molecules with desired biological activities (Moreno-Fuquen et al., 2019).

Antitumor Activity

  • Evaluation Against Cancer Cell Lines : Tang and Fu synthesized a compound with a 3-fluorophenyl group and tested its antitumor activity against several cancer cell lines. The study showcases the potential of such compounds in cancer therapy, particularly their inhibitory effects on cancer cell proliferation (Tang & Fu, 2018).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some thiazole derivatives have shown anti-inflammatory properties . They were evaluated for anti-inflammatory activity and among the series, certain compounds showed the highest IC 50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .

Future Directions

The future directions for research on “(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone” and similar compounds could include further exploration of their biological activities, such as their anti-inflammatory properties . Additionally, more research could be conducted to understand their mechanism of action and to optimize their synthesis process .

properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxynaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-29-19-14-16-6-3-2-5-15(16)13-17(19)22(28)26-9-11-27(12-10-26)23-25-21-18(24)7-4-8-20(21)30-23/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXLHRDCGZXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone

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